molecular formula C9H13Cl2NO B3077363 {2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride CAS No. 1047620-66-5

{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride

Cat. No. B3077363
CAS RN: 1047620-66-5
M. Wt: 222.11 g/mol
InChI Key: CCTDYSFKNOAFEK-UHFFFAOYSA-N
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Description

“{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride” is a chemical compound with the CAS Number: 1047620-66-5 . It has a molecular weight of 222.11 and its IUPAC name is 2-[(4-chlorobenzyl)oxy]ethanamine hydrochloride .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H13Cl2NO . The InChI code for this compound is 1S/C9H12ClNO.ClH/c10-9-3-1-8(2-4-9)7-12-6-5-11;/h1-4H,5-7,11H2;1H .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Properties of Novel Compounds

Research in the field of organic synthesis explores the creation and characterization of novel compounds, which may include functionalities similar to "{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride." For example, the study on the synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones reveals the chemical transformations possible with chloral and substituted anilines, leading to products with potential applications in medicinal chemistry and material science (Issac & Tierney, 1996).

Environmental Fate and Toxicity of Chemical Compounds

Another area of research that may indirectly relate to the applications of "this compound" is the study of the environmental fate and toxicity of chemical compounds. For instance, research on the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes provides insights into the environmental impact and degradation pathways of similar compounds, which can be crucial for developing safer pharmaceuticals and chemicals (Bhat & Gogate, 2021).

Antioxidant Evaluation of Organic Compounds

The synthesis and evaluation of organic compounds for their antioxidant properties is another relevant field. For example, the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones and their antioxidant evaluation highlight the ongoing research in discovering new organic molecules with potential therapeutic applications, including as antioxidants (Laroum et al., 2019).

Amines in Environmental and Health Contexts

Research on the presence and impact of amines, such as aromatic amines, in various contexts (e.g., environmental pollution, carcinogenic risk) provides a broader understanding of how compounds with amine groups, similar to "this compound," might be studied for their effects on health and the environment. Studies explore the carcinogenic risks associated with aromatic amines and their presence in products and the environment (Vineis & Pirastu, 1997).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-9-3-1-8(2-4-9)7-12-6-5-11;/h1-4H,5-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTDYSFKNOAFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1047620-66-5
Record name 2-[(4-chlorophenyl)methoxy]ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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